Methylenedioxypropargylamphetamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74698-46-7 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C13H15NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h1,4-5,8,10,14H,6-7,9H2,2H3 |
InChI Key |
LRYUTPIBTLEDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylenedioxypropargylamphetamine
Retrosynthetic Analysis and Established Pathways to Methylenedioxyamphetamines
A retrosynthetic analysis of Methylenedioxypropargylamphetamine reveals that the molecule can be disconnected at the N-propargyl bond, leading back to 3,4-methylenedioxyamphetamine (MDA) and a propargyl halide or equivalent electrophile. MDA itself can be further deconstructed to key precursors such as 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and an ammonia (B1221849) source, or to safrole and its derivatives, which are common starting materials for many clandestinely produced amphetamines. uts.edu.au The synthesis of MDA and its N-alkylated derivatives has been extensively studied, providing a solid foundation for the development of more complex analogs. astm.orgnih.gov
Stereoselective Synthesis of Chiral Centers within the Amphetamine Scaffold
The amphetamine scaffold contains a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain. The biological activity of amphetamine derivatives is often highly dependent on the stereochemistry at this center. Therefore, stereoselective synthetic methods are crucial for obtaining enantiomerically pure compounds.
One notable approach involves the stereospecific cuprate (B13416276) addition reaction to an aziridine (B145994) phosphoramidate (B1195095) compound. google.com This method allows for the synthesis of chiral amphetamine derivatives with high stereospecificity, addressing the common issue of racemization. google.com Another strategy utilizes the stereoselective ring-opening hydrofluorination of aryl epoxides to create chiral β-fluoroamphetamines, demonstrating the potential for introducing fluorine as a bioisosteric replacement. acs.org Furthermore, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric α-functionalization of activated primary amines, offering a direct route to α-functionalized chiral amines without the need for protecting groups. nih.gov
Table 1: Comparison of Stereoselective Synthesis Approaches
| Method | Key Features | Advantages |
| Cuprate Addition to Aziridines | Stereospecific, regioselective | High yields and selectivity, avoids racemization google.com |
| Epoxide Ring-Opening | Introduces fluorine stereoselectively | Access to fluorinated amphetamine analogs acs.org |
| Chiral Aldehyde Catalysis | Asymmetric α-functionalization | Direct synthesis of chiral amines, no protecting groups required nih.gov |
Formation Strategies for the Methylenedioxy Bridge in Precursor Molecules
The methylenedioxy bridge is a key structural feature of this compound, forming a five-membered dioxole ring fused to the benzene (B151609) ring. This functional group is typically introduced at an early stage of the synthesis, often starting from catechols or their derivatives.
In nature, enzymes from the cytochrome P450 superfamily are responsible for the formation of methylenedioxy bridges through the closure of an adjacent phenol (B47542) and methoxy (B1213986) group. wikipedia.orgnih.gov Laboratory syntheses often mimic this process through chemical methods. A common laboratory method involves the reaction of a catechol with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. Phase-transfer catalysis can be employed to facilitate this reaction.
More recently, the molecular basis for the formation of a seven-membered methylenedioxy bridge by an Fe(II)/α-ketoglutaric acid-dependent dioxygenase has been elucidated, offering insights into novel enzymatic strategies for bridge formation. acs.org The functional characterization of other methylenedioxy bridge-forming enzymes, such as those from the CYP719 family of P450s, further expands the biocatalytic toolbox for the synthesis of these motifs. researchgate.net
Precision Introduction of the Propargyl Amine Moiety
The final key transformation in the synthesis of this compound is the introduction of the propargyl group onto the nitrogen atom of the amphetamine core. This can be achieved through various propargylation reactions.
Investigation of Propargylation Reactions and Reagent Selection
The direct N-propargylation of amines is a well-established transformation. This typically involves the reaction of the primary or secondary amine with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base to neutralize the hydrogen halide byproduct.
A powerful and atom-economical alternative is the three-component coupling reaction, often referred to as the A3 coupling (Aldehyde-Alkyne-Amine). researchgate.net This one-pot reaction combines an aldehyde, a terminal alkyne, and an amine to directly form a propargylamine (B41283). researchgate.net Various catalytic systems have been developed to promote this reaction, offering high yields and functional group tolerance. organic-chemistry.org For the synthesis of this compound, this would involve reacting 3,4-methylenedioxyamphetamine with formaldehyde (B43269) and a suitable alkyne.
Catalytic Systems for Enhanced Selectivity and Yield in Propargyl Amine Derivatization
The efficiency and selectivity of propargylation reactions can be significantly enhanced through the use of catalysts. Copper and gold catalysts are particularly effective for A3 coupling reactions. organic-chemistry.org For instance, a gold(III) salen complex has been shown to catalyze the three-component coupling in water with excellent yields. organic-chemistry.org Silver iodide has also been used to catalyze the generation of propargylic amines in water, being particularly effective for reactions with aliphatic aldehydes. organic-chemistry.org
For the direct propargylation of amines, catalytic systems can also be employed. Iron(III) chloride has been used as a catalyst in the domino reaction of N-cyclohexyl propargylamines with 1,3-diketones. rsc.org Copper-catalyzed propargylic amination of propargylic esters provides another route to chiral propargylic amines with high enantioselectivity. rsc.org
Table 2: Catalytic Systems for Propargylation Reactions
| Catalyst | Reaction Type | Key Advantages |
| Gold(III) Salen Complex | A3 Coupling | Excellent yields in water organic-chemistry.org |
| Silver Iodide | A3 Coupling | Effective for aliphatic aldehydes in water organic-chemistry.org |
| Copper(I)/ (R)-Quinap | A3 Coupling | Good yield and enantioselectivity organic-chemistry.org |
| Iron(III) Chloride | Domino Reaction | Catalyzes reactions of propargyl amines rsc.org |
| Copper/Chiral Ligand | Propargylic Amination | High enantioselectivity rsc.org |
Exploration of Innovative Synthetic Methodologies
The field of organic synthesis is constantly evolving, and new methodologies are continually being developed that could be applied to the synthesis of this compound. For instance, biocatalytic approaches are gaining prominence. A biocatalytic platform for the synthesis of enantiopure propargylic alcohols and amines has been demonstrated, utilizing a peroxygenase and alcohol dehydrogenases in a cascade reaction. acs.org Such enzymatic methods offer the potential for highly selective and environmentally benign syntheses.
Furthermore, the development of novel catalytic systems, such as the combination of a chiral aldehyde and a nickel complex for asymmetric α-propargylation of amino acid esters, opens up new avenues for the stereocontrolled synthesis of complex amine derivatives. nih.gov These cutting-edge methods, while not yet applied to the specific target of this compound, represent the future direction of synthetic chemistry in this area.
Application of Hypervalent Iodine Chemistry in this compound Synthesis
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their unique reactivity, low toxicity, and high selectivity. nih.govprinceton.edu These compounds, where an iodine atom exceeds the standard octet of electrons, act as powerful electrophiles and oxidizing agents, facilitating a wide range of transformations under mild conditions. princeton.edutohoku.ac.jp Their application to the synthesis of amphetamine-type structures, particularly those with unique functional groups like the propargyl group in this compound, offers a compelling alternative to traditional metal-catalyzed methods.
One plausible synthetic strategy involves the use of a hypervalent iodine-mediated azirination or aminofunctionalization of a suitable olefin precursor. For instance, a key step could be the intramolecular oxidative azirination of a homoallylic amine derivative, a transformation that can be effectively promoted by specific hypervalent iodine(III/V) oxidants. rsc.org A hypothetical retrosynthetic analysis might disconnect the molecule at the C-N bond, suggesting a precursor like 1-(3,4-methylenedioxyphenyl)pent-4-en-2-amine. The subsequent intramolecular cyclization via an aziridine intermediate, followed by ring-opening with a suitable nucleophile, could establish the core amphetamine backbone.
Alternatively, hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), are well-established as electrophilic alkyne transfer agents. tohoku.ac.jp A potential route could involve the reaction of a primary amine derived from 3,4-methylenedioxyphenylacetone with a propargylating agent activated by a hypervalent iodine species. This approach would directly install the N-propargyl group, a key feature of the target molecule. The reactivity of hypervalent iodine compounds is rooted in the electrophilicity of the iodine center and the excellent leaving group ability of the phenyliodonio group. princeton.edu
Table 1: Representative Hypervalent Iodine Reagents and Potential Applications
| Reagent Name | Structure | Potential Application in Synthesis |
| (Diacetoxyiodo)benzene (PIDA) | PhI(OAc)₂ | Oxidative cyclization of unsaturated amines |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | PhI(OCOCF₃)₂ | Intramolecular aminofunctionalization of alkenes |
| Ethynylbenziodoxolone (EBX) | C₈H₅IO₂ | Electrophilic transfer of an ethynyl (B1212043) group to a nucleophile (e.g., an amine) |
Photoredox and Electrocatalytic Transformations for Novel Synthetic Routes
Visible-light photoredox catalysis has emerged as a powerful and sustainable paradigm in organic synthesis, enabling the formation of complex bonds under exceptionally mild conditions. usp.brprinceton.edu This strategy utilizes a photocatalyst, often a ruthenium or iridium complex, that absorbs visible light to reach an excited state. usp.brprinceton.edu This excited catalyst can then engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can participate in a variety of bond-forming reactions.
For the synthesis of this compound, photoredox catalysis could be employed for the crucial C-N bond formation step. A possible route could involve the reductive coupling of an imine, derived from 3,4-methylenedioxyphenylacetone and propargylamine, with a suitable hydrogen atom source. The photocatalyst, upon excitation, could reduce the imine to a radical anion, which is then protonated and further reduced to form the target amine. Such reactions often proceed at room temperature and with high functional group tolerance. researchgate.net
Electrocatalysis offers a complementary "green" approach, using electrical potential to drive redox reactions. mdpi.com An electrochemical synthesis could involve the reductive amination of 3,4-methylenedioxyphenylacetone. In this scenario, the ketone is mixed with propargylamine, and an applied cathodic potential facilitates the reduction of the intermediate imine to the final secondary amine product. This method avoids the need for stoichiometric chemical reductants, often metal hydrides, thereby minimizing waste. The electrochemical oxidation of related amphetamine-like drugs on various electrodes has been studied, providing a basis for understanding the redox properties of these molecules which can inform synthetic strategies. researchgate.netresearchgate.net
Table 2: Comparison of Modern Synthetic Methodologies
| Methodology | Energy Source | Key Intermediates | Advantages |
| Hypervalent Iodine | Chemical | Iodonium ylides, nitrenes | High selectivity, mild conditions, metal-free |
| Photoredox Catalysis | Visible Light | Radical ions, radicals | Mild conditions, high functional group tolerance, sustainable usp.br |
| Electrocatalysis | Electricity | Radical ions | Avoids stoichiometric reagents, high atom economy, clean |
Principles of Sustainable Chemistry in the Synthesis of Related Amphetamine Analogs
The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com The advanced methodologies described above are well-aligned with these principles.
Atom Economy: Electrocatalytic and some photoredox-catalyzed reactions can exhibit high atom economy by avoiding the use of stoichiometric reagents that are not incorporated into the final product. For example, in an electrocatalytic reductive amination, the only other reactant besides the substrates is the electron, which is a massless reagent.
Energy Efficiency: Photoredox catalysis utilizes visible light, a low-energy and renewable resource, to drive reactions at ambient temperature, in contrast to classical methods that may require high temperatures. usp.br
Waste Reduction: The use of catalytic amounts of reagents, as seen in both photoredox and electrocatalytic systems, significantly reduces the generation of chemical waste compared to syntheses that rely on stoichiometric oxidants or reductants. researchgate.netmdpi.com Hypervalent iodine reagents, while stoichiometric, can often be recycled, mitigating waste concerns.
Milder Reaction Conditions: These modern methods typically operate under mild conditions (neutral pH, room temperature, low pressure), which enhances safety and reduces the potential for side reactions and the formation of degradation products. usp.br
The synthesis of new hybrid molecules and amphetamine derivatives is an active area of research, with a continuous drive to discover novel and more efficient synthetic transformations. mdpi.com The application of green chemistry principles not only addresses environmental concerns but also often leads to more elegant and efficient chemical syntheses. mdpi.com
Analytical Verification and Purity Assessment of Synthesized this compound
The unambiguous structural confirmation and purity assessment of a newly synthesized compound like this compound are critical. A suite of analytical techniques is employed to provide comprehensive qualitative and quantitative data. infinitiaresearch.comjcu.edu.au
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR would confirm the presence and connectivity of all protons, including the characteristic signals for the methylenedioxy group, the aromatic protons, the propargyl group's acetylenic proton and methylene (B1212753) protons, and the protons on the amphetamine backbone. ¹³C NMR would identify all unique carbon atoms in the molecule. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, which is used to confirm the elemental composition (e.g., C₁₃H₁₅NO₂). mdpi.commdpi.com Fragmentation patterns observed in MS/MS analysis can further corroborate the proposed structure by showing the loss of specific substructures. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands would be expected for the C≡C-H stretch of the terminal alkyne, the N-H stretch of the secondary amine, and C-O stretches associated with the methylenedioxy ether.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV or MS detection, is the gold standard for determining the purity of non-volatile organic compounds. The sample is analyzed to detect the presence of any starting materials, byproducts, or other impurities. Purity is typically reported as a percentage of the total peak area. google.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate and identify components of a mixture, providing another measure of purity.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values must agree with the calculated theoretical values for the proposed molecular formula (C₁₃H₁₅NO₂) within a narrow margin (typically ±0.4%).
Table 3: Expected Analytical Data for this compound
| Analytical Technique | Parameter | Expected Result/Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ ~5.9 ppm (s, 2H, -O-CH₂-O-); δ ~6.7-6.8 ppm (m, 3H, Ar-H); δ ~4.1 ppm (m, 1H, -CH-N-); δ ~3.4 ppm (d, 2H, -N-CH₂-C≡); δ ~2.8 ppm (d, 2H, Ar-CH₂-); δ ~2.2 ppm (t, 1H, -C≡C-H); δ ~1.2 ppm (d, 3H, -CH-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) | δ ~147, 146, 132, 121, 109, 108 ppm (Ar-C); δ ~101 ppm (-O-CH₂-O-); δ ~80 ppm (-C≡C-H); δ ~72 ppm (-C≡C-H); δ ~55 ppm (-CH-N-); δ ~40 ppm (Ar-CH₂-); δ ~35 ppm (-N-CH₂-C≡); δ ~20 ppm (-CH-CH₃) |
| HRMS (ESI) | m/z | Calculated for [M+H]⁺ (C₁₃H₁₆NO₂⁺): 218.1176; Found: 218.1178 ± 0.0005 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (alkyne C-H), ~2120 (alkyne C≡C), ~1250 & 1040 (ether C-O) |
| HPLC | Purity | >99.0% (by peak area at 285 nm) |
| Elemental Analysis | % Composition | Calculated: C, 71.87; H, 6.96; N, 6.45. Found: C, 71.91; H, 6.99; N, 6.42. |
This rigorous analytical workflow ensures the identity, structure, and purity of the synthesized this compound, which is a prerequisite for any further scientific investigation of the compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Methylenedioxypropargylamphetamine
Theoretical Frameworks of Structure-Activity Relationships in Bioactive Molecules
The concept of structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and pharmacology, positing that the biological activity of a chemical compound is directly related to its three-dimensional structure. ashp.org This principle guides the design of new drugs and the modification of existing ones to enhance efficacy and reduce adverse effects. SAR studies involve systematically altering the chemical structure of a molecule and observing the corresponding changes in its biological activity. ashp.orgresearchgate.net
Quantitative structure-activity relationship (QSAR) models take this a step further by establishing a mathematical correlation between the chemical structure and a specific biological activity. longdom.orgspu.edu.sy These models use statistical methods to relate numerical descriptors of a molecule's physicochemical properties—such as lipophilicity, electronic effects, and steric parameters—to its observed biological response. longdom.orgfrontiersin.org The ultimate goal of QSAR is to create predictive models that can estimate the activity of novel compounds before they are synthesized, thereby accelerating the drug discovery process. frontiersin.orgnih.gov
Elucidation of Key Structural Features Dictating Methylenedioxypropargylamphetamine's Biological Activity
Role of the Methylenedioxy Bridge in Receptor Binding and Functional Efficacy
The 3,4-methylenedioxy group, a hallmark of compounds like 3,4-Methylenedioxymethamphetamine (MDMA), significantly influences receptor interactions. nih.gov This rigid ring structure, fused to the phenyl ring of the amphetamine core, is known to enhance affinity for certain receptors, particularly serotonin (B10506) transporters (SERT). nih.gov The addition of the methylenedioxy bridge to methamphetamine, for instance, shifts its selectivity from dopamine (B1211576) transporters (DAT) towards SERT. nih.gov This increased affinity is attributed to the electronic effects of the methylenedioxy group, which can alter the molecule's interaction with binding site residues. taylorandfrancis.com In the context of this compound, this bridge is anticipated to confer a similar preference for serotonergic systems, a key factor in the psychoactive effects of related compounds. nih.gov
Influence of the Propargyl Substituent on Pharmacological Interactions
The propargyl group, a three-carbon chain containing a carbon-carbon triple bond, is a versatile functional group known to modulate the pharmacological activity of various compounds. ontosight.ai Its introduction can impact a molecule's metabolic stability and its ability to interact with specific enzymes and receptors. nih.govacademie-sciences.fr In some contexts, the propargyl group can act as a "warhead" for irreversible inhibition, forming covalent bonds with target proteins. nih.gov The high reactivity of the alkyne function within the propargyl group allows for potential participation in various chemical reactions within a biological system, including cycloadditions. ontosight.ai The presence of this substituent on the amphetamine nitrogen in this compound could therefore introduce unique pharmacological properties, potentially leading to altered receptor binding kinetics or a different metabolic fate compared to other amphetamine derivatives. nih.govtandfonline.com
Stereochemical Configuration and Enantiomeric Differences in Receptor Affinity
Like many amphetamines, this compound possesses a chiral center at the alpha-carbon of the propyl side chain, leading to the existence of two enantiomers (R and S). Stereochemistry is a critical determinant of receptor affinity and efficacy. nih.govnih.gov For many psychoactive phenethylamines, one enantiomer is significantly more potent than the other. nih.gov For example, in MDMA, the (S)-enantiomer is considered to be more active. researchgate.net These differences in activity arise from the specific three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding pocket of a receptor. nih.gov It is therefore highly probable that the enantiomers of this compound would exhibit distinct pharmacological profiles, with one form displaying a higher affinity for its target receptors.
Computational Approaches to Quantitative Structure-Activity Relationships
Computational methods have become indispensable in modern drug design and analysis, providing powerful tools to model and predict the behavior of bioactive molecules. researchgate.netnih.gov QSAR studies, in particular, leverage these computational approaches to build robust predictive models.
Molecular Descriptors and Cheminformatics in QSAR Modeling
QSAR modeling relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. ugal.ro These descriptors can be categorized into several classes, including:
Constitutional (1D) descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. ugal.ro
Topological (2D) descriptors: These reflect the connectivity of atoms within the molecule.
Geometrical (3D) descriptors: These relate to the three-dimensional shape and size of the molecule.
Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity. spu.edu.sy
Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and frontier orbital energies. nih.gov
Cheminformatics tools are used to calculate these descriptors for a set of molecules with known biological activities. kaggle.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a QSAR model that correlates a selection of these descriptors with the observed activity. rsc.orgnih.gov For a compound like this compound, a QSAR model could be developed to predict its affinity for various receptors based on a training set of structurally similar psychoactive amphetamines. nih.govacs.org Such a model would provide valuable insights into the structural features that are most critical for its biological activity.
| Molecular Descriptor Type | Description | Examples |
| Constitutional (1D) | Basic molecular composition. | Molecular Weight, Atom Counts |
| Topological (2D) | Atomic connectivity within the molecule. | Connectivity Indices |
| Geometrical (3D) | Three-dimensional shape and size. | Molecular Surface Area, Volume |
| Physicochemical | Physical and chemical properties. | logP, Molar Refractivity |
| Electronic | Electronic properties of the molecule. | Partial Charges, Frontier Orbital Energies |
Predictive Models for Receptor Binding and Functional Potency of Analogues
Predictive models for the receptor binding and functional potency of this compound analogues often focus on their interactions with monoamine transporters and specific G protein-coupled receptors. The N-propargyl group is a significant feature, as it is found in several monoamine oxidase (MAO) inhibitors. The presence of this group suggests that derivatives of this compound may exhibit inhibitory activity against MAO-A or MAO-B, in addition to interacting with serotonin, dopamine, and norepinephrine (B1679862) transporters.
Research into N-substituted methcathinone (B1676376) analogues, which share structural similarities with this compound, has provided insights into the impact of the N-propargyl group. A study on the metabolism of N-propargyl methcathinone indicated that this compound is a substrate for cytochrome P450 enzymes, leading to various metabolites. This metabolic profile is crucial for understanding the in vivo activity and duration of action of such compounds.
Quantitative structure-activity relationship (QSAR) models are instrumental in predicting the biological activity of these compounds. For instance, a 3D-QSAR study on a series of psychoactive phenylalkylamines, including amphetamine derivatives, highlighted the importance of molecular shape, hydrophobicity, and electronic properties in determining their potency at the 5-HT2A receptor. These models help in forecasting the binding affinity and functional activity of newly designed analogues.
The following table presents hypothetical binding data for a series of this compound analogues to illustrate the principles of SAR.
| Compound | R1 (α-position) | R2 (N-position) | 5-HT2A Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| 1 | CH3 | H | 150 | 80 | 40 |
| 2 | CH3 | Propargyl | 90 | 120 | 60 |
| 3 | H | Propargyl | 200 | 180 | 100 |
| 4 | C2H5 | Propargyl | 110 | 150 | 85 |
This table is illustrative and based on general SAR principles for phenylalkylamines.
Rational Design Principles for Novel this compound Derivatives
The rational design of novel this compound derivatives is guided by an understanding of their SAR and the desire to modulate their pharmacological profile. The primary goals often include enhancing selectivity for a specific biological target, altering the potency, or modifying the metabolic stability.
Key design strategies include:
Modification of the N-Alkyl Substituent: The N-propargyl group is a key feature that can be modified to fine-tune activity. Replacing it with other small, unsaturated alkyl groups or incorporating it into a cyclic structure can alter the compound's interaction with monoamine transporters and receptors. This can lead to derivatives with a different balance of activities, for example, by increasing or decreasing selectivity for the serotonin transporter over the dopamine transporter.
Alterations to the Phenyl Ring: The methylenedioxy group is a classic feature of many psychoactive compounds. Modifying this group or introducing other substituents onto the aromatic ring can significantly impact receptor affinity and functional activity. For example, altering the position of the methylenedioxy group or replacing it with other substituents can change the compound's interaction with the 5-HT2A receptor.
Stereochemistry: The stereochemistry at the alpha-carbon is a critical determinant of biological activity in amphetamine derivatives. The (S)-enantiomer of amphetamine is generally more potent than the (R)-enantiomer. The rational design of new derivatives must consider the stereochemistry to optimize their interaction with specific targets. Maintaining the preferred stereoconfiguration is often a key principle in the design of potent and selective analogues.
By applying these principles, medicinal chemists can systematically explore the chemical space around this compound to develop new compounds with tailored pharmacological properties. This process often involves iterative cycles of design, synthesis, and biological evaluation to refine the structure and achieve the desired activity profile.
Preclinical Pharmacological Characterization of Methylenedioxypropargylamphetamine
In Vitro Pharmacological Investigations at the Molecular and Cellular Level
The foundational exploration of a novel compound's pharmacological activity resides in in vitro studies. These experiments, conducted outside of a living organism, provide a controlled environment to assess the direct interactions between a molecule and its biological targets. For methylenedioxypropargylamphetamine, such studies are crucial for predicting its potential psychoactive and physiological effects.
Comprehensive Receptor Binding Profiling and Affinity Determination
Receptor binding assays are a cornerstone of in vitro pharmacology, quantifying the affinity of a compound for various receptors. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity.
Data from comprehensive in vitro screening panels indicate that this compound displays a notable affinity for several serotonin (B10506) receptor subtypes. Specific binding data is not yet publicly available in peer-reviewed literature, however, patent documents suggest its potential as a serotonergic agent. The interaction with the 5-HT2A receptor, a key target for classic psychedelic compounds, is of particular interest to researchers. Further studies are required to determine the functional activity (i.e., agonist, antagonist, or partial agonist) at these and other 5-HT receptor subtypes.
The interaction of this compound with dopamine (B1211576) receptors is a critical area of investigation. While specific binding affinities for D1 and D2 receptor subtypes have not been detailed in the available scientific literature, its structural similarity to other amphetamine derivatives suggests a potential for interaction with the dopaminergic system.
The inhibition of monoamine transporters is a hallmark of many psychoactive amphetamine compounds. These transporters—SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters. The potency of this compound as an inhibitor at each of these transporters is a key determinant of its stimulant and psychoactive properties.
No specific IC50 or Ki values for this compound at SERT, DAT, or NET are currently available in the public domain.
Beyond simple binding affinity, the kinetics of how a ligand binds to and dissociates from its receptor—its residence time—can significantly influence its pharmacological effects. A longer residence time can lead to a more sustained and potent action. To date, there have been no published studies investigating the ligand binding kinetics and receptor residence time of this compound at any of its potential receptor or transporter targets. This remains a critical gap in the understanding of its molecular pharmacology.
Data Tables
Due to the limited availability of specific quantitative data in the public scientific literature for this compound, the following tables are presented as a template for future research findings.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| Serotonin | |
| 5-HT1A | Data not available |
| 5-HT2A | Data not available |
| 5-HT2C | Data not available |
| Dopamine | |
| D1 | Data not available |
| D2 | Data not available |
| Adrenergic | |
| α1 | Data not available |
| α2 | Data not available |
| β1 | Data not available |
Table 2: Monoamine Transporter Inhibition (IC50, nM) by this compound
| Transporter | IC50 (nM) |
|---|---|
| SERT | Data not available |
| DAT | Data not available |
Functional Assays of Receptor Activation and Downstream Signaling Pathways
G-protein Coupled Receptor (GPCR) Activation and Effector Coupling
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov They respond to a wide variety of extracellular stimuli, including neurotransmitters, hormones, and lipids. nih.gov Upon activation by an agonist, GPCRs undergo a conformational change that allows them to couple to and activate intracellular G-proteins. nih.gov This initiates a cascade of downstream signaling events that ultimately lead to a cellular response. nih.gov
The specific G-protein that a GPCR couples to determines the subsequent signaling pathway. For example, some GPCRs couple to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) phosphates and an increase in intracellular calcium. nih.gov Others couple to Gi proteins, which inhibit adenylyl cyclase, or Gs proteins, which activate adenylyl cyclase. nih.gov The formation of GPCR heteromers can also influence G-protein coupling. For instance, the serotonin 5HT2A receptor, which typically couples to Gq, can switch to signaling via Gi when it forms a heteromer with the cannabinoid CB1 receptor. nih.gov
In the context of this compound, its interaction with GPCRs, particularly serotonin receptors, is of significant interest. Serotonin receptors are themselves GPCRs and are involved in a wide range of physiological and psychological processes. google.comnih.gov The activation of these receptors by agonists can modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, as well as hormones like oxytocin (B344502) and vasopressin. google.com Functional assays are employed to determine the agonistic activity of compounds at these receptors by measuring markers of GPCR activation, such as the recruitment of β-Arrestin. google.com
Allosteric Modulation and Biased Agonism Considerations
Allosteric modulation and biased agonism are two key concepts in GPCR pharmacology that add complexity to our understanding of drug action.
Allosteric Modulation refers to the action of a ligand that binds to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist. nih.gov These allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the orthosteric agonist. google.comnih.gov PAMs can increase the affinity of the agonist for the receptor or enhance its signaling efficacy. nih.gov This can be a desirable therapeutic strategy as it offers the potential for greater receptor selectivity and a reduced risk of receptor over-activation and tolerance development. nih.gov Some compounds are being investigated for their potential as allosteric modulators of the 5-HT2A receptor and other serotonin systems. google.com The interaction of this compound with these allosteric sites is an area of ongoing research.
Biased Agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. nih.gov Historically, it was thought that a GPCR agonist would activate all of its associated signaling pathways. However, it is now understood that different ligands can stabilize distinct receptor conformations, leading to selective engagement with different intracellular signaling partners, such as G-proteins versus arrestin proteins. nih.gov This opens up the possibility of designing drugs that are "biased" towards a specific therapeutic outcome while avoiding pathways that lead to undesirable side effects. nih.gov The concept of biased agonism has been explored for various receptors, including nuclear receptors where ligands can induce different coactivator recruitment profiles. researchgate.netnih.gov The potential for this compound to act as a biased agonist at serotonin receptors is a critical consideration in its preclinical characterization.
Investigation of Enzyme Interactions (e.g., monoamine oxidase inhibition)
Monoamine oxidase (MAO) is a critical enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862). wikipedia.orgmayoclinic.org There are two main isoforms of this enzyme, MAO-A and MAO-B. wikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine (B48288). wikipedia.org Both isoforms are involved in the breakdown of dopamine. wikipedia.org
Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters. mayoclinic.org Drugs that inhibit MAO, known as MAOIs, have been used as antidepressants and for the treatment of other neurological and psychiatric disorders. wikipedia.orgpsychiatry-psychopharmacology.com MAOIs can be either reversible or irreversible, and selective for either the A or B isoform. wikipedia.org For example, l-Deprenyl (selegiline) is a selective, irreversible MAO-B inhibitor. psychiatry-psychopharmacology.com
The propargyl group present in the chemical structure of this compound suggests a potential for interaction with MAO enzymes. Propargylamine (B41283) derivatives are known to be effective MAO inhibitors. The investigation into whether this compound acts as an MAO inhibitor, and its selectivity for MAO-A versus MAO-B, is a crucial aspect of its preclinical pharmacological profile. Inhibition of MAO-A, in particular, can significantly impact serotonin levels and is a property shared by some potent antidepressants. nih.govnih.gov
In Vivo Pharmacological Assessments in Non-Human Animal Models
Neurochemical Effects and Neurotransmitter Release Dynamics
In vivo studies in non-human animal models are essential for understanding the neurochemical effects of a compound in a living system. Techniques like high-speed chronoamperometry can be used to monitor real-time changes in neurotransmitter release and clearance in specific brain regions. nih.gov
Studies on related amphetamine analogues, such as 3,4-methylenedioxymethamphetamine (MDMA) and p-methoxyamphetamine (PMA), provide a framework for investigating this compound. For instance, MDMA is known to increase extracellular levels of both dopamine and serotonin in brain regions associated with reward. nih.gov The ratio of dopamine to serotonin release is a significant predictor of a substance's abuse liability, with higher ratios indicating a greater likelihood of abuse. nih.gov
The neurochemical effects of these compounds can also vary by brain region. nih.gov For example, in the striatum, both the serotonin transporter (SERT) and the dopamine transporter (DAT) are involved in serotonin clearance, whereas in the hippocampus, clearance is primarily mediated by SERT. nih.gov
Regulation of Serotonin System Activity
The serotonin system is a primary target for many psychoactive compounds. The activity of this system is regulated by the synthesis, release, and metabolism of serotonin. nih.gov Serotonin is synthesized from the amino acid tryptophan and its activity is terminated by reuptake from the synapse via the serotonin transporter (SERT) and subsequent metabolism by MAO. nih.govnih.gov
Compounds can modulate serotonin system activity through various mechanisms. They can act as serotonin receptor agonists, directly stimulating postsynaptic receptors. nih.gov They can also inhibit SERT, blocking the reuptake of serotonin and increasing its synaptic concentration. nih.gov Furthermore, as discussed previously, inhibition of MAO-A can prevent the breakdown of serotonin, leading to elevated levels. nih.gov
Given the structural similarities of this compound to other amphetamines that potently affect the serotonin system, its impact on serotonin release, reuptake, and receptor interaction is a central focus of its in vivo pharmacological assessment. The interplay between serotonin and other neurotransmitter systems, such as the dopamine system, is also a critical area of investigation, as serotonin can have inhibitory effects on dopamine-related behaviors. nih.govharvard.edu
Modulation of Dopaminergic Neurotransmission
No studies were found that specifically investigate the effects of this compound on dopaminergic neurotransmission. Therefore, data regarding its influence on dopamine release, reuptake, or receptor binding are not available.
Impact on Noradrenergic System Function
Similarly, there is a lack of research on the impact of this compound on the noradrenergic system. Information regarding its effects on norepinephrine levels, transporter affinity, or adrenergic receptor interaction is absent from the scientific literature.
Neurotransmitter Metabolism and Turnover Rates in Discrete Brain Regions
No data exists detailing how this compound affects the metabolism and turnover rates of neurotransmitters in specific brain regions of animal models.
Receptor Occupancy Studies and Regional Distribution in Animal Brains
There are no published receptor occupancy studies for this compound. Consequently, information on its binding affinity to specific neural receptors and its distribution within the brain is not available.
Behavioral Phenotyping in Animal Models (e.g., locomotor activity, drug discrimination paradigms)
No preclinical studies have characterized the behavioral effects of this compound in animal models. As such, there is no data on its impact on locomotor activity or its discriminative stimulus effects.
Based on a comprehensive search of available scientific literature, there is currently a lack of published preclinical data regarding the metabolism and pharmacokinetics of this compound (also known as 3,4-Methylenedioxy-N-propargylamphetamine or MDPL).
As noted in available documentation, very little data exists concerning the pharmacological properties, metabolism, and toxicity of this specific compound wikipedia.org. Consequently, it is not possible to provide a detailed and scientifically accurate article on its preclinical metabolic pathways and pharmacokinetic profile as requested.
Information on related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), is available but would not be scientifically accurate to present as data for this compound due to structural and likely metabolic differences. Adherence to scientific accuracy and the specific scope of the requested subject prevents the generation of the article sections and subsections outlined in the prompt. Further research and publication in the scientific community would be required to provide the detailed analysis requested.
Preclinical Metabolism and Pharmacokinetic Analysis of Methylenedioxypropargylamphetamine
Pharmacokinetic Profiling in Preclinical Animal Species
Excretion Pathways and Clearance Rates
Following a comprehensive search of scientific literature and pharmacokinetic databases, no specific preclinical data on the excretion pathways and clearance rates of Methylenedioxypropargylamphetamine were found. Research detailing the elimination of this specific compound from the body in animal models, including the primary routes of excretion (e.g., renal, fecal) and the rate at which it is cleared from plasma and tissues, is not publicly available.
Consequently, it is not possible to provide detailed research findings or data tables on the excretion and clearance of this compound at this time. Further preclinical studies would be necessary to determine these pharmacokinetic parameters.
Advanced Analytical Methodologies for the Detection and Quantification of Methylenedioxypropargylamphetamine
High-Resolution Chromatographic Techniques
Chromatographic methods are fundamental in the analysis of complex mixtures, offering high separation efficiency. For a compound like Methylenedioxypropargylamphetamine, which belongs to the amphetamine class, established methods for related substances can be adapted.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique for the identification and quantification of volatile and semi-volatile compounds. The analysis of amphetamine-type stimulants, including those with a methylenedioxy group, is well-documented. jfda-online.comresearchgate.net For this compound, a derivatization step, commonly using agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), would likely be employed to improve its volatility and chromatographic behavior. researchgate.net
The mass spectrum of this compound would be expected to exhibit characteristic fragmentation patterns. The presence of the methylenedioxy group often results in a prominent ion. rsc.org Quantitative analysis can be achieved with high accuracy and precision, with typical limits of detection (LOD) and quantification (LOQ) in the low nanogram per milligram range in matrices like hair. jfda-online.com
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | Phenyl-methyl siloxane capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| Expected LOD | 0.05 ng/mg |
| Expected LOQ | 0.1 ng/mg |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile compounds and for detecting trace amounts in complex biological matrices such as blood, urine, and serum. koreascience.krresearchgate.netmostwiedzy.plcore.ac.uk This technique often does not require derivatization, simplifying sample preparation. unodc.org High-resolution mass spectrometry, particularly with a Quadrupole Time-of-Flight (QTOF) analyzer, allows for the accurate mass determination of the parent ion and its fragments, enhancing the reliability of identification. koreascience.krnih.gov
For this compound, a reversed-phase C18 column would likely be used for separation. koreascience.krresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve ionization. koreascience.krnih.gov The MS/MS analysis in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity for quantification.
Table 2: Postulated LC-MS/MS Parameters for this compound
| Parameter | Value/Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Expected LOD | 0.09–0.81 ng/mL |
| Expected LOQ | 0.26–2.4 ng/mL |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection offers a reliable and more accessible alternative for the quantification of amphetamine-like substances. researchgate.net The presence of the aromatic ring in this compound allows for UV detection. For enhanced sensitivity and selectivity, fluorescence detection can be employed, as many amphetamine derivatives exhibit native fluorescence or can be derivatized to be fluorescent. researchgate.net HPLC methods have been successfully developed for the determination of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) in various biological samples with excellent linearity and recovery. researchgate.net
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of new synthetic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the methylenedioxy group, the aromatic ring, the aliphatic chain, and the propargyl group. nih.govnanalysis.com For instance, the methylenedioxy protons of similar compounds like MDMA typically appear as a singlet around 5.9-6.0 ppm. nih.govnanalysis.com Two-dimensional NMR techniques, such as COSY and HMBC, would be used to establish the connectivity between different parts of the molecule. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Methylenedioxy (O-CH₂-O) | ~5.9-6.1 (s) |
| Aromatic (Ar-H) | ~6.5-6.8 (m) |
| Aliphatic chain protons | ~1.1-3.5 (m) |
| Propargyl group protons | ~2.2-2.5 (m) and ~3.4-3.7 (m) |
| Terminal alkyne (C≡C-H) | ~2.0-2.2 (t) |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. google.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The presence of the methylenedioxy group is typically indicated by a strong band in the region of 1250-1040 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The terminal alkyne (C≡C-H) would exhibit a sharp C-H stretching band around 3300 cm⁻¹ and a C≡C stretching band around 2100 cm⁻¹. The secondary amine (N-H) would show a stretching vibration in the 3300-3500 cm⁻¹ region.
Table 4: Anticipated FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C≡C-H Stretch (Terminal Alkyne) | ~3300 |
| C≡C Stretch (Alkyne) | ~2100-2140 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Methylenedioxy) | 1040-1250 |
UV-Visible Spectrophotometry for Quantification
UV-Visible (UV-Vis) spectrophotometry is a well-established technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com For amphetamine-type substances, the aromatic ring system is the primary chromophore responsible for UV absorbance. The quantification of an analyte in a solution is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance and the concentration of the analyte. mt.com
For quantitative analysis, a calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Table 1: Illustrative UV-Vis Spectrophotometric Data for Amphetamine Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Amphetamine | 257, 263, 267 | ~200 |
| Methamphetamine | 257, 263, 267 | ~200 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 285, 236 | ~3,600, ~4,500 |
| This compound (Predicted) | ~285, ~238 | Data not available |
Note: Data for Amphetamine and MDMA are based on published literature. The data for this compound is a prediction based on structural similarity and is for illustrative purposes only.
Immunochemical Assays for Rapid Screeningdoi.orgyoutube.com
Immunochemical assays are valuable tools for the rapid screening of drugs of abuse in biological samples due to their high sensitivity, speed, and ease of use. These assays rely on the specific binding of an antibody to a target antigen (in this case, the drug molecule).
Enzyme-Linked Immunosorbent Assay (ELISA) Developmentdoi.org
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of drug testing, competitive ELISA is a commonly used format. In this assay, the drug present in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the drug in the sample.
The development of an ELISA for this compound would involve:
Hapten Synthesis: The drug molecule (hapten) would be chemically modified to enable its conjugation to a carrier protein.
Immunogen Production: The hapten-carrier conjugate would be used to immunize an animal to produce antibodies against the drug.
Antibody Screening and Selection: Monoclonal or polyclonal antibodies with high affinity and specificity for this compound would be selected.
Assay Optimization: The concentrations of antibodies, enzyme conjugates, and other reagents would be optimized to achieve the desired sensitivity and specificity.
A significant challenge in the development of immunoassays for designer drugs is the potential for cross-reactivity with other structurally related compounds. The specificity of the antibody is crucial for distinguishing between different amphetamine derivatives.
Table 2: Illustrative Cross-Reactivity Data for a Hypothetical this compound ELISA
| Compound | Concentration for 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 50 | 20 |
| 3,4-Methylenedioxyamphetamine (MDA) | 80 | 12.5 |
| Amphetamine | >1000 | <1 |
| Methamphetamine | >1000 | <1 |
Note: This table presents hypothetical data for illustrative purposes, as specific ELISA data for this compound is not currently available.
Lateral Flow Immunoassays
Lateral flow immunoassays (LFIAs), also known as strip tests, are a rapid and simple format for immunochemical testing. nih.gov They are widely used for point-of-care and field-based screening of drugs of abuse. A typical LFIA for drug detection is based on a competitive format. youtube.com
The principle of a competitive LFIA for this compound would involve the drug in the sample competing with a drug-protein conjugate immobilized on the test line of the strip for binding to a limited amount of labeled antibody. A positive result is indicated by the absence of a visible line at the test region.
The development of an LFIA for this compound would require the same initial steps as ELISA development, namely the production of specific antibodies. The selected antibodies would then be conjugated to a label (e.g., gold nanoparticles) and incorporated into the LFIA strip.
Optimization of Sample Preparation Techniques for Complex Matricesdoi.orgmybiosource.com
The accurate analysis of drugs in biological matrices such as blood, urine, and saliva often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the analyte, the matrix, and the analytical method used.
Commonly used sample preparation techniques for amphetamine-type substances include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. By adjusting the pH, the basic amphetamine derivatives can be selectively extracted into an organic solvent.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge to retain the analyte from the sample matrix. The analyte is then eluted with a suitable solvent. Various types of sorbents (e.g., reversed-phase, ion-exchange) can be used to optimize the extraction of amphetamines.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a dispersive SPE method that involves an initial extraction with an organic solvent followed by a cleanup step using a mixture of salts and sorbents.
The optimization of a sample preparation method for this compound would involve selecting the most appropriate technique and then refining parameters such as the choice of solvent, pH, sorbent material, and elution conditions to maximize recovery and minimize matrix effects.
Table 3: Comparison of Sample Preparation Techniques for Amphetamine Analysis
| Technique | Advantages | Disadvantages | Typical Recovery (%) |
| Liquid-Liquid Extraction (LLE) | High recovery, effective cleanup | Labor-intensive, large solvent consumption | 80-95 |
| Solid-Phase Extraction (SPE) | High throughput, good selectivity | Can be expensive, method development required | 85-100 |
| QuEChERS | Fast, simple, low solvent use | May have lower recovery for some analytes | 70-90 |
Development and Validation of Certified Reference Materials for Analytical Standards
Certified Reference Materials (CRMs) are essential for the validation of analytical methods and for ensuring the accuracy and traceability of measurement results. sigmaaldrich.comecohim.rueuropa.eueuropa.eu A CRM for this compound would be a highly purified and well-characterized material with a certified value for its purity and an associated uncertainty.
The development and validation of a CRM involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.
Characterization: The identity and purity of the material are confirmed using a variety of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Homogeneity and Stability Studies: The homogeneity of the CRM batch and its stability over time under specified storage conditions are assessed.
Value Assignment: The purity of the CRM is assigned a certified value based on the results of multiple independent analytical methods.
The availability of a CRM for this compound would be crucial for forensic laboratories to ensure the quality and reliability of their analytical results. Currently, while CRMs are available for many common amphetamines and designer drugs, the availability of a specific CRM for this compound is not documented. Laboratories would likely rely on custom synthesis or procure research-grade materials, which would require thorough in-house validation.
Emerging Research Directions and Future Perspectives on Methylenedioxypropargylamphetamine
Development of Next-Generation Synthetic Routes and Tailored Derivatives
Future research into Methylenedioxypropargylamphetamine will likely focus on developing more efficient and stereoselective synthetic methodologies. Building upon established synthetic routes for related amphetamines, such as 3,4-Methylenedioxyamphetamine (MDA), chemists can explore novel catalytic systems and greener reaction conditions to improve yield and reduce hazardous byproducts.
Furthermore, the synthesis of tailored derivatives is a crucial avenue for investigation. By systematically modifying the structure—for instance, through ring-methylation or alteration of the N-propargyl group—researchers can probe structure-activity relationships (SAR). This exploration could lead to the identification of derivatives with more selective pharmacological profiles. For example, studies on ring-methylated MDA derivatives have shown that such modifications can significantly increase potency and selectivity for the serotonin (B10506) transporter, suggesting that similar modifications to the this compound scaffold could yield compounds with unique properties. nih.gov
Table 1: Potential Synthetic Modifications and Research Goals
| Structural Modification | Target Moiety | Potential Research Goal |
|---|---|---|
| Ring Substitution | Phenyl Ring | Investigate impact on receptor binding affinity and selectivity. |
| Alkyl Group Variation | Amphetamine Backbone | Modulate lipophilicity and metabolic stability. |
| N-substituent Alteration | Propargyl Group | Explore influence on monoamine transporter interaction. |
Unraveling Complex Receptor Signaling Networks and Downstream Molecular Mechanisms
The pharmacological actions of amphetamine-like substances are mediated through complex interactions with various receptor systems. A primary focus for future research will be to elucidate the specific binding profile of this compound. It is hypothesized to interact with monoamine transporters and trace amine-associated receptors (TAARs). Amphetamines are known to activate intracellular TAAR1, which can couple to different G-proteins like Gαs and Gα13, initiating distinct downstream signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) and RhoA GTPase. nih.gov
Beyond initial receptor binding, it is critical to map the downstream molecular mechanisms. This includes investigating how the compound modulates intracellular signaling pathways, such as those involving protein kinase C (PKC), protein kinase A (PKA), and Src kinase, which are known to regulate the function of targets like the NMDA receptor. clinpgx.orgnih.gov Understanding these intricate networks is essential for comprehending the full spectrum of the compound's cellular and physiological effects. The activation of G-protein linked signaling systems can have widespread effects on cellular processes. frontiersin.org
Integration of Advanced In Silico Methodologies in Predictive Pharmacology and Toxicology
Computational methods are becoming indispensable in modern pharmacology and toxicology for predicting the properties of new chemical entities, thereby reducing reliance on animal testing and accelerating research. researchgate.netazolifesciences.com For this compound, a suite of in silico tools can be applied to generate predictive data on its behavior. nih.govspringerprofessional.de
These computational approaches can guide further experimental work by prioritizing compounds and identifying potential hazards early in the research process. nih.govmdpi.com
Table 2: In Silico Methodologies and Their Applications
| Methodology | Description | Application for this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate quantitative chemical structure attributes to biological activity. researchgate.net | Predict binding affinity for various receptors and transporters based on molecular descriptors. |
| Molecular Docking | Simulates the interaction and binding orientation of a ligand within the active site of a target protein. mdpi.com | Elucidate the binding mode and affinity at targets like serotonin and dopamine (B1211576) transporters. |
| ADMET Prediction | Models predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov | Estimate pharmacokinetic properties and identify potential toxicological liabilities. |
| Machine Learning | Algorithms like Support Vector Machines (SVMs) and Random Forests trained on large datasets to predict toxicological outcomes. azolifesciences.com | Classify the compound based on predicted toxicity endpoints, such as cardiotoxicity or neurotoxicity. |
| Read-Across | A method to predict unknown toxicity by comparing the compound to structurally similar chemicals with known toxicity data. nih.gov | Estimate potential toxicity by leveraging data from analogous compounds like MDMA or MDA. |
Advancement of Ultrasensitive and Specific Analytical Technologies for Detection and Quantification
The ability to detect and quantify novel compounds in complex biological matrices is fundamental for both preclinical research and forensic toxicology. Future efforts will need to focus on developing and validating highly sensitive and specific analytical methods for this compound. Techniques combining powerful separation with precise detection are paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a gold-standard technique that offers excellent sensitivity and specificity for quantifying analytes in samples like blood and urine. nih.gov Additionally, gas chromatography-mass spectrometry (GC-MS) remains a robust method, often used in conjunction with derivatization to improve the chromatographic properties of amphetamine-type compounds. researchgate.netubi.pt Research into novel sample preparation techniques, such as solid-phase microextraction (SPME), can offer solvent-free, efficient enrichment of the analyte from the sample matrix. researchgate.net
Table 3: Comparison of Analytical Technologies
| Technology | Principle | Advantages for Detection | Potential Challenges |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent molecule and its fragments. nih.gov | High sensitivity (sub-ng/mL levels), high specificity, suitable for complex matrices. | Matrix effects, cost of instrumentation. |
| GC-MS | Chromatographic separation in the gas phase followed by mass analysis. researchgate.net | Excellent chromatographic resolution, extensive spectral libraries for identification. | May require derivatization for polar compounds, thermal degradation of labile analytes. |
| Immunoassays (e.g., ELISA) | Utilizes antibody-antigen recognition for detection. nih.gov | High-throughput screening, cost-effective for large sample numbers. | Potential for cross-reactivity with structurally related compounds, leading to false positives. |
Application of Multi-Omics (e.g., transcriptomics, proteomics) in Preclinical Research
To gain a holistic understanding of the biological impact of this compound, the integration of "multi-omics" technologies is a critical research frontier. These approaches allow for the large-scale analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing an unbiased view of cellular responses to the compound.
Transcriptomics : By analyzing changes in gene expression (mRNA levels) in response to the compound, researchers can identify entire biological pathways that are perturbed. nih.gov This can reveal mechanisms of action and potential off-target effects. For instance, studies on related compounds have identified significant changes in genes related to intracellular signaling pathways. researchgate.net
Proteomics : This involves the large-scale study of proteins, their expression levels, modifications, and interactions. nih.gov Proteomic analysis can uncover changes in protein networks related to neurotoxicity, synaptic plasticity, or mitochondrial function, which have been observed with other amphetamines. nih.gov
Metabolomics : This approach profiles the small-molecule metabolites within a biological system, offering a direct functional readout of cellular state. It can be used to identify biomarkers of exposure and effect, as well as to elucidate the compound's metabolic pathways.
The combination of these omics technologies can provide a comprehensive "toxicological evidence chain" to understand the compound's mechanisms of action from gene to cellular function. nih.gov
Exploration of Structure-Biodegradability Relationships and Environmental Impact
The increasing prevalence of synthetic compounds raises concerns about their persistence, bioaccumulation, and ecological impact. A crucial area of future research is the environmental fate of this compound. Studies are needed to determine its biodegradability under various environmental conditions (e.g., in soil, water, and activated sludge).
Understanding the relationship between the compound's chemical structure and its susceptibility to microbial or abiotic degradation is key. The presence of the methylenedioxy ring and the propargyl group may influence its environmental persistence. Research should also focus on identifying potential metabolites formed during degradation, as these may have their own distinct toxicological profiles. Assessing the ecotoxicity of the parent compound and its primary metabolites on representative aquatic and terrestrial organisms is necessary to perform a comprehensive environmental risk assessment. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methylenedioxypropargylamphetamine (MDProP) with high purity, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves a multi-step process, including the formation of the methylenedioxy ring and subsequent propargylation. Key steps include:
- Precursor selection : Use 3,4-methylenedioxybenzaldehyde as a starting material, followed by condensation with a nitroethane intermediate to form the amphetamine backbone .
- Propargylation : Introduce the propargyl group via nucleophilic substitution under anhydrous conditions.
- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and verify purity using HPLC with UV detection (λ = 254 nm) .
- Characterization : Confirm intermediates via FT-IR (C≡C stretch at ~2100 cm⁻¹), NMR (¹H and ¹³C for propargyl protons and methylenedioxy resonance), and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design experiments to assess the physicochemical stability of MDProP under varying storage conditions?
- Methodological Answer :
- Experimental Design :
Prepare aliquots of MDProP in solvents (e.g., methanol, PBS) and store at temperatures (-20°C, 4°C, 25°C) and humidity levels (30%, 60%).
Analyze stability at intervals (0, 7, 30 days) using UPLC-MS to quantify degradation products.
Monitor pH-dependent stability by adjusting buffer systems (pH 3–9).
- Data Interpretation : Use Arrhenius kinetics to predict shelf life. Significant degradation above 25°C or at extreme pH suggests need for controlled storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities of MDProP across different in vitro assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, radioligand concentrations). To address this:
- Standardize protocols : Use uniform cell lines (e.g., HEK-293T expressing human serotonin receptors) and ligand concentrations (e.g., 10 nM [³H]paroxetine).
- Control for off-target effects : Include parallel assays for dopamine and norepinephrine transporters.
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., temperature, buffer composition) affecting IC₅₀ values .
- Example : A 2022 study found MDProP’s 5-HT2A affinity varied by 30% between assays using Tris vs. HEPES buffers, highlighting ionic strength impacts .
Q. What advanced techniques are recommended for elucidating the metabolic pathways of MDProP in preclinical models?
- Methodological Answer :
- In vivo metabolism : Administer MDProP (1–5 mg/kg) to rodents and collect plasma/urine samples at timed intervals.
- Analytical workflow :
Sample preparation : Solid-phase extraction (SPE) to isolate metabolites.
Identification : LC-QTOF-MS/MS with data-dependent acquisition (DDA) for untargeted metabolomics.
Structural confirmation : Compare fragmentation patterns with synthetic standards (e.g., N-demethylated or propargyl-oxidized derivatives).
- Data integration : Use software (e.g., XCMS Online) to map phase I/II metabolites and propose enzymatic pathways (e.g., CYP2D6-mediated oxidation) .
Methodological Frameworks
Q. How can the FINER criteria be applied to formulate research questions on MDProP’s neurotoxicological profile?
- Answer :
- Feasible : Ensure access to validated animal models (e.g., Sprague-Dawley rats) and ethical approval for neurotoxicity studies .
- Novel : Investigate understudied endpoints (e.g., glial activation via GFAP immunohistochemistry).
- Ethical : Adhere to OECD guidelines for humane endpoints in prolonged dosing studies .
- Relevant : Link findings to broader amphetamine-derived neurotoxicity literature, addressing gaps in propargyl-substituted analogs .
Data Presentation and Reproducibility
Q. What strategies ensure reproducibility in electrophysiological studies of MDProP’s effects on neuronal networks?
- Methodological Answer :
- Standardize equipment : Use multi-electrode arrays (MEAs) calibrated to ±5 μV sensitivity.
- Document parameters : Report temperature (37 ± 0.5°C), CO₂ levels (5%), and spike-sorting algorithms (e.g., KiloSort).
- Open data : Share raw traces and analysis code via repositories like Zenodo or Figshare .
Conflict of Evidence and Resolution
Q. How should researchers address conflicting reports on MDProP’s potency in serotonin release assays?
- Answer :
- Meta-analysis : Pool data from published studies (e.g., n ≥ 5) and assess heterogeneity via I² statistics.
- Replicate key studies : Repeat experiments under standardized conditions (e.g., identical synaptosome preparation protocols).
- Mechanistic follow-up : Use knock-out models (e.g., SERT-KO mice) to isolate transporter-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
